molecular formula C13H10F3NO B11803911 (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

Cat. No.: B11803911
M. Wt: 253.22 g/mol
InChI Key: ZOYPQHVEMYYENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group bearing a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-6-(trifluoromethyl)pyridine with phenylboronic acid in the presence of a palladium catalyst to form the corresponding biphenyl compound. This intermediate is then subjected to reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the potency and selectivity of pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved efficacy. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)phenyl)methanol
  • (6-(Trifluoromethyl)pyridin-3-yl)methanol
  • (3-(Trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is unique due to the presence of both trifluoromethyl and pyridine functionalities in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[6-(trifluoromethyl)pyridin-3-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2

InChI Key

ZOYPQHVEMYYENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.